

GNE 220 MAP4K4 inhibitor

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Compound of Interest

Compound Name: GNE 220

Cat. No.: B10799436

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Introduction to MAP4K4

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase belonging to the Sterile-20 (Ste20) family.[1] As an upstream integrator, MAP4K4 is implicated in a multitude of cellular processes and signaling pathways, including the c-Jun N-terminal kinase (JNK), Hippo, and mTOR pathways.[1][2] Its dysregulation is associated with various pathologies such as cancer, metabolic diseases, and cardiovascular disorders, making it an attractive target for therapeutic intervention.[2][3][4] MAP4K4 influences cell proliferation, migration, invasion, and inflammation.[3][5]

GNE-220 Compound Profile

GNE-220 is a small molecule inhibitor developed to selectively target the kinase activity of MAP4K4.[6] It serves as a critical tool for studying the biological functions of MAP4K4 and represents a potential lead compound for therapeutic development. A noted characteristic of GNE-220 is its high brain penetration, a property that may require optimization depending on the desired therapeutic application.[3]

Table 1: Physicochemical Properties of GNE-220

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
|------------------|--|--|--------------|
| Chemical Formula | C ₂₅ H ₂₆ N ₈ | C ₂₅ H ₂₇ ClN ₈ | [6][7] |
| Molecular Weight | 438.53 g/mol | 474.99 g/mol | [6][7] |
| CAS Number | 1199590-75-4 | 2448286-21-1 | [6][7] |

Quantitative Data: Kinase Selectivity Profile

GNE-220 is a potent inhibitor of MAP4K4 with an IC₅₀ value in the low nanomolar range.[8][9] Its selectivity has been profiled against other kinases, revealing high selectivity for MAP4K4 and the closely related MAP4K6 (MINK).[6][7]

Table 2: In Vitro Kinase Inhibition Profile of GNE-220

| Target Kinase | Alternative Name | IC ₅₀ | Reference(s) |
|---------------|------------------|------------------|--------------|
| MAP4K4 | HGK | 7 nM | [6][7][8] |
| MAP4K6 | MINK | 9 nM | [6][7][8] |
| DMPK | 476 nM | [6][7][8] | |
| MAP4K5 | KHS1 | 1.1 μM | [6][7][8] |

Mechanism of Action

GNE-220 exerts its biological effects by directly inhibiting the catalytic activity of MAP4K4. This inhibition leads to distinct phenotypic changes in endothelial cells, primarily affecting cell motility and adhesion. The mechanism involves the modulation of cytoskeletal dynamics through the regulation of integrin-associated proteins.[3]

Key mechanistic actions include:

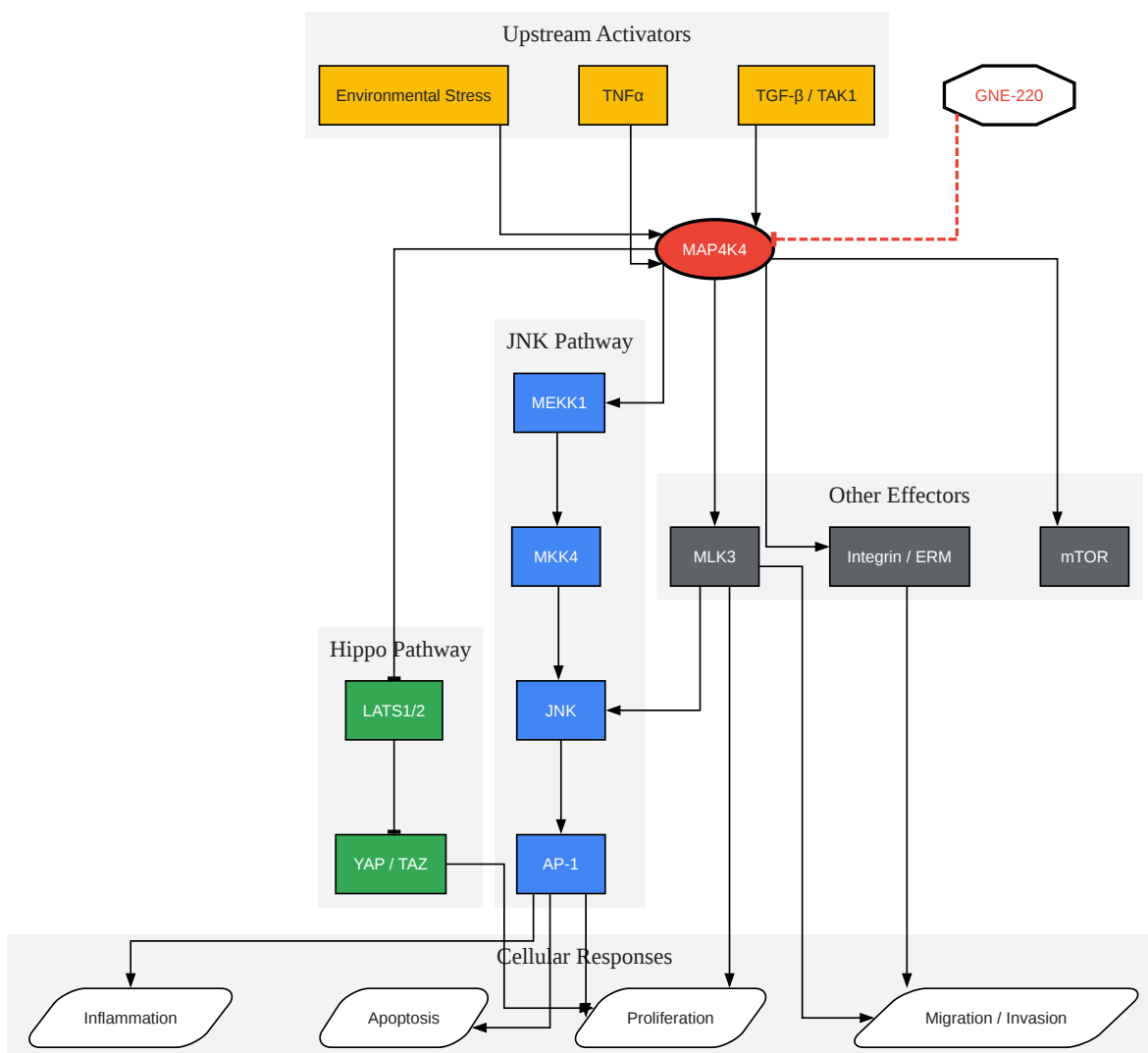
- Inhibition of ERM Phosphorylation: GNE-220 reduces the phosphorylation of Ezrin, Radixin, and Moesin (ERM) proteins, which are critical linkers between the plasma membrane and

the actin cytoskeleton.[3][6] This leads to a dose-dependent reduction in pERM-positive retraction fibers.[6][7][8]

- Regulation of Integrin Activity: The inhibitor prevents the MAP4K4-dependent replacement of talin by phosphorylated moesin at the $\beta 1$ integrin tail.[3]
- Modulation of Focal Adhesions: Treatment with GNE-220 results in a dose-dependent increase in the number of active $\beta 1$ integrin-positive long focal adhesions.[6][7][8]
- Anti-Angiogenic Effects: By altering endothelial cell morphology and motility, GNE-220 has been shown to target pathological angiogenesis.[3]

MAP4K4 Signaling Pathways

MAP4K4 is a central node in several key signaling cascades that regulate cellular responses to external stimuli.[4] It integrates signals that influence inflammation, cell stress, and growth.[2]



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Figure 1: Simplified MAP4K4 Signaling Pathways and point of GNE-220 inhibition.

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of kinase inhibitors. The following are methodologies for key biochemical and cell-based assays used in the characterization of GNE-220.

Biochemical Kinase Assay Protocol

This assay quantifies the direct inhibitory effect of GNE-220 on MAP4K4 kinase activity.

Reagents and Materials:

- His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.[\[6\]](#)
- Moesin peptide substrate: LGRDKYKTLRQIRQ (100 μ M).[\[6\]](#)
- Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[\[6\]](#)
- ATP solution (3 μ M).[\[6\]](#)
- GNE-220 at desired concentrations.
- Kinase-Glo® Luminescent Kinase Assay Kit.
- Microplate reader capable of luminescence detection.

Procedure:

- Prepare serial dilutions of GNE-220 in the assay buffer.
- In a suitable microplate, add 3 μ g of the purified MAP4K4 enzyme to each well.
- Add the GNE-220 dilutions (or vehicle control) to the wells.
- Add the moesin peptide substrate to each well.
- Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

- Initiate the kinase reaction by adding 3 μ M ATP to each well.
- Incubate the reaction mixture for 45 minutes at room temperature.[\[6\]](#)
- Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Sprouting Assay Protocol

This cell-based assay assesses the effect of GNE-220 on angiogenesis by measuring the sprouting of human umbilical vein endothelial cells (HUVECs).

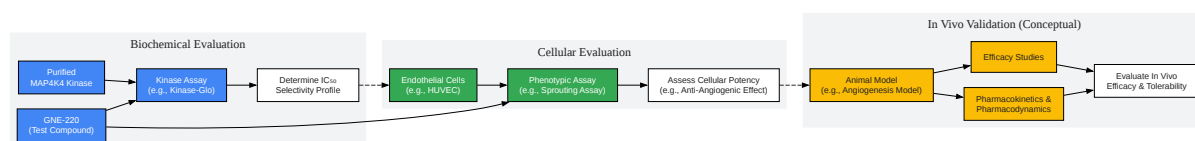
Reagents and Materials:

- HUVECs.
- Complete EGM-2 medium.[\[6\]](#)
- Cytodex microcarrier beads.
- Fibrinogen solution.
- Thrombin solution.
- GNE-220 stock solution.
- 96-well plates.
- Fluorescence microscope.

Procedure:

- Cell Culture: Culture HUVECs in complete EGM-2 medium.[\[7\]](#)

- **Bead Coating:** Coat Cytodex beads with HUVECs by incubating them together in suspension until cells are attached.
- **Fibrin Gel Preparation:** Prepare a fibrinogen solution.
- **Embedding Beads:** Resuspend the HUVEC-coated beads in the fibrinogen solution. Add this suspension to the wells of a 96-well plate.
- **Clotting:** Add thrombin to each well to induce fibrin clotting, embedding the beads within the fibrin gel.
- **Inhibitor Treatment:** After the fibrin has clotted, add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1 nM to 10,000 nM) or vehicle control to each well.^{[8][9]}
- **Incubation:** Incubate the plate for 24-48 hours to allow for endothelial sprouting from the beads.
- **Imaging and Analysis:** Fix and stain the cells (e.g., with a fluorescent phalloidin conjugate to visualize actin). Image the sprouts using a microscope.
- **Quantification:** Quantify the extent of sprouting by measuring parameters such as the number of sprouts per bead, average sprout length, or total sprout area. Compare the results from GNE-220-treated wells to the vehicle control.



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Figure 2: General workflow for the preclinical evaluation of a kinase inhibitor like GNE-220.

Summary

GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, a key regulator of multiple signaling pathways. Its ability to modulate endothelial cell behavior through the inhibition of ERM phosphorylation and regulation of integrin-mediated focal adhesions makes it a valuable tool for studying MAP4K4 biology, particularly in the context of angiogenesis. The detailed biochemical and cellular assay protocols provided herein offer a robust framework for the continued investigation and characterization of GNE-220 and other MAP4K4 inhibitors.

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